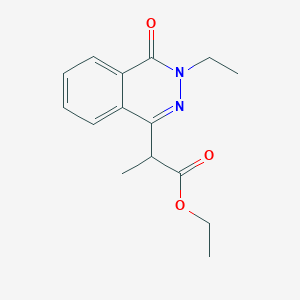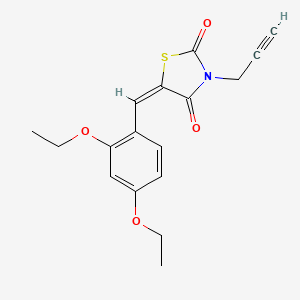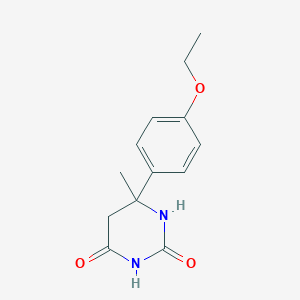![molecular formula C21H25N3O6 B5180093 1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is commonly referred to as MPAP. MPAP has been extensively studied for its pharmacological properties, and
Mechanism of Action
The exact mechanism of action of MPAP is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. MPAP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, MPAP has been shown to modulate the activity of the GABAergic system, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
MPAP has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. Additionally, MPAP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons. MPAP has also been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPAP in lab experiments is its high potency and selectivity. MPAP has been shown to have a high affinity for the serotonin and dopamine receptors, making it an ideal candidate for studying the effects of these neurotransmitters in the brain. Additionally, MPAP has been shown to have a low toxicity profile, making it safe for use in animal models.
One of the limitations of using MPAP in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals in a consistent and controlled manner. Additionally, MPAP has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for the study of MPAP. One area of interest is the potential use of MPAP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MPAP has been shown to have potential as a treatment for substance abuse disorders, and further research in this area is warranted. Finally, there is a need for more research to fully understand the mechanism of action of MPAP and its effects on the brain and body.
Synthesis Methods
The synthesis of 1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction of 1-(3-methylphenoxy)acetyl piperazine with 2-pyridinemethanol. The reaction takes place in the presence of an acid catalyst, and the resulting product is purified using recrystallization. The yield of the reaction is typically high, and the purity of the final product can be confirmed using spectroscopic techniques.
Scientific Research Applications
MPAP has been studied extensively for its potential therapeutic applications. The compound has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. MPAP has also been investigated for its potential use in the treatment of substance abuse disorders. Additionally, MPAP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2.C2H2O4/c1-16-5-4-7-18(13-16)24-15-19(23)22-11-9-21(10-12-22)14-17-6-2-3-8-20-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXJHAJTMMQTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)


![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)

![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)